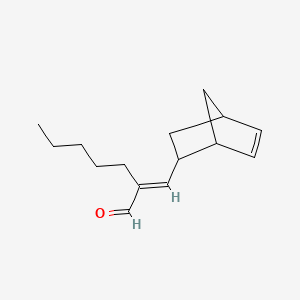

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al

Beschreibung

Eigenschaften

CAS-Nummer |

85392-35-4 |

|---|---|

Molekularformel |

C15H22O |

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)heptanal |

InChI |

InChI=1S/C15H22O/c1-2-3-4-5-13(11-16)10-15-9-12-6-7-14(15)8-12/h6-7,10-12,14-15H,2-5,8-9H2,1H3/b13-10+ |

InChI-Schlüssel |

CKQBHUIFSUWVLZ-JLHYYAGUSA-N |

Isomerische SMILES |

CCCCC/C(=C\C1CC2CC1C=C2)/C=O |

Kanonische SMILES |

CCCCCC(=CC1CC2CC1C=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Route via Knoevenagel Condensation

One of the most effective methods to prepare this compound involves a Knoevenagel condensation between bicyclo[2.2.1]hept-5-en-2-one and heptanal or its equivalent aldehyde derivative.

- Step 1 : Synthesis of bicyclo[2.2.1]hept-5-en-2-one via Diels-Alder reaction of cyclopentadiene with an appropriate dienophile (e.g., acrolein or methyl vinyl ketone), followed by oxidation if necessary.

- Step 2 : Condensation of bicyclo[2.2.1]hept-5-en-2-one with heptanal under basic or acidic catalysis to form the methylene-linked aldehyde. This step typically uses mild bases such as piperidine or pyridine, or acid catalysts, under reflux conditions in solvents like ethanol or toluene.

- Step 3 : Purification by chromatography or recrystallization to isolate the target compound.

This method benefits from straightforward reaction conditions and good yields, with the bicyclic ketone acting as the electrophilic component and the aldehyde as the nucleophilic partner.

Alternative Multi-Step Synthesis

In some research contexts, the compound is prepared via multi-step sequences involving:

- Formation of bicyclo[2.2.1]hept-5-en-2-ylmethanamine derivatives.

- Subsequent reactions with aldehydes or aldehyde equivalents to install the heptanal moiety.

- Use of reagents such as diazomethane for methylene insertion or oxidation/reduction steps to adjust oxidation states.

These routes are more complex but allow for stereochemical control and functional group tolerance.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, toluene, or benzene | Choice depends on catalyst and substrate solubility |

| Catalyst | Piperidine, pyridine, or acid catalysts | Base catalysts favor Knoevenagel condensation |

| Temperature | Reflux (60–110 °C) | Controlled to avoid side reactions |

| Reaction Time | 4–24 hours | Monitored by TLC or GC-MS |

| Purification | Column chromatography, recrystallization | To isolate pure aldehyde product |

Optimization studies indicate that mild base catalysis in ethanol under reflux provides the best balance of yield and purity. Excess aldehyde or ketone can be used to drive the equilibrium toward product formation.

- Spectroscopic Characterization : The target compound exhibits characteristic aldehyde proton signals in ^1H NMR around 9.5–10 ppm, and the bicyclic protons appear in the 1.0–3.0 ppm range. IR spectra show strong C=O stretching bands near 1700 cm^-1.

- Mass Spectrometry : Molecular ion peaks consistent with C15H22O (m/z 218) confirm molecular weight.

- Stereochemistry : The bicyclic framework is rigid, and stereochemical purity can be assessed by NMR coupling constants and NOESY experiments.

- Yields : Reported yields for Knoevenagel condensation routes range from 60% to 85%, depending on reaction conditions and purification methods.

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | Bicyclo[2.2.1]hept-5-en-2-one + Heptanal | Base-catalyzed condensation | Simple, good yields, scalable | Requires pure ketone precursor |

| Multi-step Functionalization | Bicyclo[2.2.1]hept-5-en-2-ylmethanamine + Aldehydes | Amination, oxidation, condensation | Allows stereochemical control | More complex, longer synthesis |

| Diels-Alder + Hydroboration | Cyclopentadiene + dienophile | Cycloaddition, oxidation, functionalization | Efficient bicyclic core formation | Requires multiple steps |

The preparation of this compound is most effectively achieved via Knoevenagel condensation of bicyclo[2.2.1]hept-5-en-2-one with heptanal under mild base catalysis. This method offers a balance of operational simplicity, good yields, and scalability. Alternative multi-step syntheses provide routes for stereochemical control and functional group diversity but at the cost of increased complexity.

The bicyclic ketone precursor is commonly synthesized via Diels-Alder reactions, a well-established and efficient approach to constructing the norbornene framework. Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming structure and purity.

This synthesis knowledge base supports further applications of this compound in organic synthesis and industrial chemistry.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole zu bilden.

Substitution: Funktionelle Gruppen können substituiert werden, um die Eigenschaften der Verbindung zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, um neue funktionelle Gruppen einzuführen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So führt beispielsweise die Oxidation der Aldehydgruppe zu Carbonsäuren, während die Reduktion zur Bildung von Alkoholen führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die bicyclische Struktur der Verbindung ermöglicht es ihr, in bestimmte Bindungsstellen zu passen und so biologische Prozesse zu beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(bicyclo[2.2.1]hept-5-en-2-ylmethylene)heptan-1-al with structurally related bicyclic compounds:

Biologische Aktivität

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al, with the CAS number 85392-35-4, is a bicyclic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22O

- Molecular Weight : 218.33 g/mol

- EINECS Number : 286-894-5

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with bicyclic structures often exhibit antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

This indicates a significant potential for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interfere with DNA synthesis and induce oxidative stress in target cells, leading to cell death.

Case Studies

- Genotoxicity Assessment : A study evaluated the genotoxic potential of related bicyclic compounds and found that they could induce DNA damage in bacterial models, suggesting that similar mechanisms might be at play for this compound .

- Anticancer Research : In vitro studies on various cancer cell lines have highlighted the compound's ability to inhibit proliferation and promote apoptosis, warranting further exploration into its use as a therapeutic agent against cancer .

Q & A

Basic Research: Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)heptan-1-al with high yield and purity? A:

- Methodology : The compound can be synthesized via Diels-Alder reactions using bicyclic dienophiles (e.g., bicyclo[2.2.1]heptene derivatives) and appropriate aldehydes. For example, a [4+2] cycloaddition between heptan-1-al and functionalized bicyclo[2.2.1]hept-5-ene precursors under controlled temperature (e.g., 80–100°C) in anhydrous solvents (e.g., dichloromethane or toluene) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

- Validation : Monitor reaction progress using TLC and characterize intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.5–10.0 ppm) .

Basic Research: Characterization

Q: Which spectroscopic and analytical techniques are most effective for confirming the structural identity of 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)heptan-1-al? A:

- ¹H/¹³C NMR : Assign peaks for the bicyclic framework (e.g., bridgehead protons at δ 1.5–2.5 ppm) and aldehyde group (δ ~9.8 ppm). Compare with bicyclo[2.2.1]heptane derivatives in databases like NIST Chemistry WebBook .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₂₀O).

- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives (e.g., oxime or hydrazone analogs) .

Advanced Research: Mechanistic Pathways

Q: How can researchers elucidate the reaction mechanisms involved in the formation of the bicyclo[2.2.1]heptene-aldehyde conjugate? A:

- Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and activation energies for cycloaddition steps. Use software like Gaussian or ORCA .

- Isotopic Labeling : Track reaction pathways using deuterated aldehydes (e.g., D-heptan-1-al) and analyze isotopic shifts in NMR or MS .

- Kinetic Studies : Monitor reaction rates under varying temperatures and pressures to infer mechanistic steps (e.g., first-order dependence on dienophile concentration) .

Advanced Research: Stability and Reactivity

Q: How does 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)heptan-1-al degrade under thermal or photolytic conditions? A:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –20°C under argon to prevent aldol condensation .

- Photolytic Degradation : Expose solutions to UV light (254 nm) and monitor aldehyde oxidation to carboxylic acids via IR (broad O-H stretch at ~2500–3500 cm⁻¹) .

Advanced Research: Computational Applications

Q: What computational strategies are recommended for modeling the electronic structure and reactivity of this compound? A:

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or THF) to predict solubility and aggregation behavior.

- QSPR/QSAR : Develop quantitative structure-property relationship models to correlate substituent effects (e.g., methylene position) with reactivity .

Advanced Research: Environmental Impact

Q: What methodologies are used to assess the environmental fate and ecotoxicity of bicyclo[2.2.1]heptene derivatives? A:

- Biodegradation Studies : Use OECD 301F tests to measure aerobic degradation in activated sludge. Monitor via LC-MS for metabolite formation (e.g., heptanoic acid derivatives) .

- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna immobilization) and estimate LC₅₀ values. Compare with GHS hazard categories (e.g., H302 for oral toxicity) .

Advanced Research: Data Contradictions

Q: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound? A:

- Replication : Repeat experiments under standardized conditions (e.g., IUPAC guidelines for melting point determination).

- Meta-Analysis : Cross-reference data from authoritative sources (e.g., NIST, PubChem) and exclude non-peer-reviewed platforms like BenchChem .

Advanced Research: Catalytic Applications

Q: Which catalytic systems enhance the reactivity of 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)heptan-1-al in asymmetric synthesis? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.